molecular formula C18H18N2O4 B2410989 2-methoxy-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol CAS No. 303033-56-9

2-methoxy-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol

Cat. No.: B2410989
CAS No.: 303033-56-9
M. Wt: 326.352
InChI Key: KNVNPGBHPGAQDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol is a complex organic compound that features both indole and phenol functional groups. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The presence of the phenol group further enhances its potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The nitroethyl group can be introduced through nitration reactions, while the methoxy and phenol groups are added via methylation and hydroxylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by sequential nitration, methylation, and hydroxylation steps. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated indole and phenol derivatives.

Scientific Research Applications

2-methoxy-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-[1-(2-methyl-1H-indol-3-yl)-2-aminoethyl]phenol: Similar structure but with an amino group instead of a nitro group.

    2-methoxy-4-[1-(2-methyl-1H-indol-3-yl)-2-hydroxyethyl]phenol: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

2-methoxy-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol is unique due to the presence of both the nitro and phenol groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-methoxy-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-11-18(13-5-3-4-6-15(13)19-11)14(10-20(22)23)12-7-8-16(21)17(9-12)24-2/h3-9,14,19,21H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVNPGBHPGAQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.